molecular formula C9H13NO3 B13088052 Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate

Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate

Cat. No.: B13088052
M. Wt: 183.20 g/mol
InChI Key: ZDEWAEBJJVEXPG-UHFFFAOYSA-N
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Description

Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule .

Scientific Research Applications

Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, such as the cyclopropyl group and the pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .

Biological Activity

Methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by its unique cyclopropyl group and carboxylate ester functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound has the molecular formula C9H13NO3C_9H_{13}NO_3 and features a five-membered nitrogen-containing heterocycle with a cyclopropyl substituent. Its structural properties contribute to its reactivity and biological interactions, making it an intriguing subject for further research.

Property Value
Molecular FormulaC9H13NO3C_9H_{13}NO_3
Molecular Weight183.21 g/mol
StructurePyrrolidine derivative with cyclopropyl group

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although detailed mechanisms remain under investigation.

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those associated with breast and gastric cancers. Notably, the compound exhibited:

  • IC50 Values : Ranging from 2.5 to 20.2 µM against different cancer cell lines, indicating moderate potency.
  • Mechanism of Action : It appears to inhibit key signaling pathways involved in cancer cell growth and migration.

Case Study: In Vitro Evaluation

In a study published in MDPI, this compound was evaluated alongside other pyrrolidinone derivatives. The findings suggested that this compound could be developed further as an antimetastatic agent due to its inhibitory effects on cell migration in wound healing assays .

Structure-Activity Relationship (SAR)

The unique structure of this compound plays a crucial role in its biological activity. Comparisons with similar compounds reveal insights into how modifications affect efficacy:

Compound Key Features Biological Activity
Methyl 4-oxopiperidine-3-carboxylateSix-membered piperidine ringLower anticancer activity
Methyl 1-methyl-4-oxopyrrolidine-3-carboxylateLacks cyclopropyl groupReduced reactivity
This compoundUnique cyclopropane moietyEnhanced biological properties

The mechanism through which this compound exerts its biological effects is still being elucidated. Current hypotheses suggest that it may act as an inhibitor of specific kinases involved in cancer progression, such as tyrosine kinases, which are crucial for various cellular signaling pathways .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl 1-cyclopropyl-4-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C9H13NO3/c1-13-9(12)7-4-10(5-8(7)11)6-2-3-6/h6-7H,2-5H2,1H3

InChI Key

ZDEWAEBJJVEXPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CC1=O)C2CC2

Origin of Product

United States

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